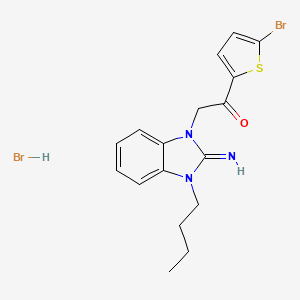![molecular formula C12H11F2N5OS B5053963 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5053963.png)
2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C12H11F2N5OS and its molecular weight is 311.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.06523749 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-difluorophenyl)acetamide is multidrug-resistant (MDR) bacteria . The compound is used to modify gold nanoparticles (GNPs), which have been shown to have excellent antibiotic activities against these bacteria .
Mode of Action
The compound interacts with its targets by modifying the GNPs. The antibacterial spectrum of the compound can be tuned by adjusting the sizes of the GNPs . For instance, ultrasmall GNPs (<2 nm in diameter) have a broad antibacterial spectrum and show an over 60-fold increase in antibacterial efficacy against Gram-positive bacteria compared to larger GNPs .
Result of Action
The primary result of the compound’s action is its potent antibacterial effect, particularly against Gram-positive bacteria when used to modify ultrasmall GNPs . This effect is beneficial for precise therapy against MDR bacteria .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the size of the GNPs it modifies can significantly affect its antibacterial spectrum . .
Properties
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N5OS/c13-7-2-1-6(3-8(7)14)17-11(20)5-21-12-18-9(15)4-10(16)19-12/h1-4H,5H2,(H,17,20)(H4,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFJUUXJWUAONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NC(=CC(=N2)N)N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5053885.png)
![2-{2-[N-(4-BROMO-3-METHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}-N-(PROP-2-EN-1-YL)BENZAMIDE](/img/structure/B5053889.png)
![4-[4-(2-Fluorophenoxy)butyl]morpholine;oxalic acid](/img/structure/B5053898.png)
![N-[[3-(2-methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]-N-prop-2-enylprop-2-en-1-amine](/img/structure/B5053904.png)
![5-bromo-2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5053905.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-methylcyclohexanamine](/img/structure/B5053907.png)
![4-(2-Pyrrolidin-1-ylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride](/img/structure/B5053922.png)
![4-Ethyl-6-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]-1,4-benzoxazin-3-one](/img/structure/B5053929.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5053931.png)
![4-ethyl 2-methyl 3-methyl-5-[(trichloroacetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5053935.png)
![2-(1,3-benzodioxol-5-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B5053936.png)
![N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]-2-phenylacetamide](/img/structure/B5053939.png)

![2-{[(2-methyl-5-nitrophenyl)amino]methylene}cyclohexanone](/img/structure/B5053972.png)
